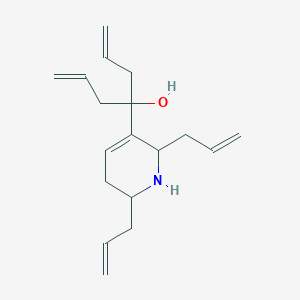![molecular formula C21H25N5O2 B5526845 1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)
1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to our subject involves multi-step organic reactions, including the formation of piperazine derivatives through reactions involving key intermediates such as pyrazole, pyridine, and benzofuran moieties. For instance, synthesis methodologies often employ reductive amination, N-alkylation, and cyclization reactions to construct the piperazine backbone with specific substituents (Şahin, Özkan, Köksal, & Işık, 2012; Likhosherstov, Filippova, Peresada, Kryzhanovskii, Vititnova, Kaverina, & Reznikov, 2003).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) are primary tools for analyzing the molecular structure of piperazine derivatives. These analyses reveal the conformations, bond lengths, and angles critical for understanding the molecular geometry and the impact of substituents on the overall structure (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
Piperazine derivatives engage in a variety of chemical reactions, including coupling reactions, which are essential for introducing different functional groups that modify the compound's chemical properties. These reactions are pivotal for the development of compounds with desired biological or chemical activity (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the piperazine ring and the molecular structure. These properties are critical for the compound's application in different fields and for predicting its behavior in various environments (Yousefi, Goli-Jolodar, & Shirini, 2018).
Applications De Recherche Scientifique
Molecular Interaction Studies
One study focused on the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the importance of the compound's conformations and their energetic stability. This research provides insights into the steric and electrostatic interactions essential for binding to the CB1 receptor, proposing mechanisms through which these compounds may exert antagonist or inverse agonist activities (Shim et al., 2002).
G Protein-Biased Ligands
Another significant application is the development of G protein-biased ligands for dopamine D2 receptors. A study described the synthesis and pharmacological evaluation of compounds incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, which led to high-affinity dopamine receptor partial agonists. This research demonstrates the potential of such compounds as novel therapeutics with antipsychotic activity (Möller et al., 2017).
Synthesis of Bacterial Biofilm Inhibitors
A novel synthesis approach produced potent inhibitors of bacterial biofilms and MurB enzyme, important for combating antibiotic resistance. This study highlights the compound's role in addressing critical healthcare challenges by targeting the biofilm formation of various bacterial strains (Mekky & Sanad, 2020).
Anticonvulsant and Antimicrobial Activities
The synthesis and evaluation of derivatives for their anticonvulsant and antimicrobial activities demonstrate the compound's potential in neurology and infection control. This research provides a basis for developing new therapeutic agents with dual functionalities (Aytemir, Çalış, & Özalp, 2004).
Piperazine Synthesis Advances
Finally, a review on recent advances in piperazine synthesis emphasizes the compound's significance in pharmaceutical development, showcasing methods for constructing carbon-substituted piperazines. This research is crucial for the ongoing development of small-molecule pharmaceuticals (Gettys, Ye, & Dai, 2017).
Propriétés
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-24-9-5-8-20(24)18-16-19(23-22-18)21(27)26-12-10-25(11-13-26)14-15-28-17-6-3-2-4-7-17/h2-9,16H,10-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMPIKVPOKOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)


![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)